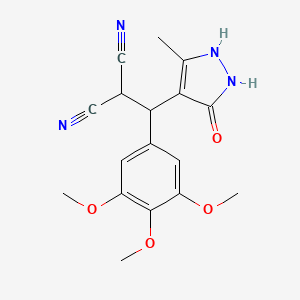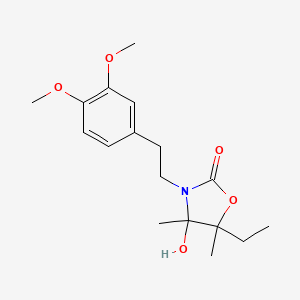
1-CYANO-2-(3-HYDROXY-5-METHYL-1H-PYRAZOL-4-YL)-2-(3,4,5-TRIMETHOXYPHENYL)ETHYL CYANIDE
Übersicht
Beschreibung
1-CYANO-2-(3-HYDROXY-5-METHYL-1H-PYRAZOL-4-YL)-2-(3,4,5-TRIMETHOXYPHENYL)ETHYL CYANIDE is a complex organic compound that features a pyrazole ring substituted with hydroxy and methyl groups, a trimethoxyphenyl group, and a malononitrile moiety. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-CYANO-2-(3-HYDROXY-5-METHYL-1H-PYRAZOL-4-YL)-2-(3,4,5-TRIMETHOXYPHENYL)ETHYL CYANIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine hydrate with ethyl acetoacetate under reflux conditions.
Introduction of the trimethoxyphenyl group: This step involves the reaction of the pyrazole derivative with 3,4,5-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide.
Addition of the malononitrile moiety: The final step involves the reaction of the intermediate compound with malononitrile in the presence of a catalyst such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-CYANO-2-(3-HYDROXY-5-METHYL-1H-PYRAZOL-4-YL)-2-(3,4,5-TRIMETHOXYPHENYL)ETHYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium hydroxide in methanol.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-CYANO-2-(3-HYDROXY-5-METHYL-1H-PYRAZOL-4-YL)-2-(3,4,5-TRIMETHOXYPHENYL)ETHYL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential antileishmanial and antimalarial activities.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-CYANO-2-(3-HYDROXY-5-METHYL-1H-PYRAZOL-4-YL)-2-(3,4,5-TRIMETHOXYPHENYL)ETHYL CYANIDE involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase, which is crucial for the survival of the parasite . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and leading to the death of the parasite.
Vergleich Mit ähnlichen Verbindungen
1-CYANO-2-(3-HYDROXY-5-METHYL-1H-PYRAZOL-4-YL)-2-(3,4,5-TRIMETHOXYPHENYL)ETHYL CYANIDE can be compared with other pyrazole derivatives such as:
- 1-(2’-Chloro-5’-sulfophenyl)-3-methyl-5-pyrazolone
- 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile
These compounds share the pyrazole ring structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities. This compound is unique due to its combination of hydroxy, methyl, trimethoxyphenyl, and malononitrile groups, which contribute to its distinct pharmacological profile.
Eigenschaften
IUPAC Name |
2-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-(3,4,5-trimethoxyphenyl)methyl]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-9-14(17(22)21-20-9)15(11(7-18)8-19)10-5-12(23-2)16(25-4)13(6-10)24-3/h5-6,11,15H,1-4H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDMFAPZHWFUEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC(=C(C(=C2)OC)OC)OC)C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ETHYL 2-(2-AMINO-3-CYANO-7,7-DIMETHYL-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B4290349.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-pyrimidinyl)acetamide](/img/structure/B4290355.png)
![2-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}ETHYL 3,4-DIMETHOXYBENZOATE](/img/structure/B4290374.png)
![METHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-{[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE](/img/structure/B4290378.png)

![3-[({3-[(2,2,3,3-tetrafluoropropoxy)carbonyl]bicyclo[2.2.1]hept-5-en-2-yl}carbonyl)amino]benzoic acid](/img/structure/B4290386.png)
![2-{3-[(3,4-dimethylphenoxy)methyl]-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4290392.png)
![2-[3-(phenoxymethyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4290401.png)
![2-(3-benzyl-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4290403.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B4290407.png)
![2-Phenyl-1-(phenylsulfonyl)-3-[(2,4,6-trimethylphenyl)sulfonyl]imidazolidine](/img/structure/B4290411.png)
![3-bromo-N-(2-bromo-4,6-difluorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4290421.png)
![6-AMINO-4-(3-NITROPHENYL)-3-(TRIFLUOROMETHYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B4290428.png)
![6-AMINO-4-(3,4-DIMETHOXYPHENYL)-3-(TRIFLUOROMETHYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B4290435.png)
